molecular formula C15H14N4O2S B5692291 N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarbothioamide

N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarbothioamide

Cat. No. B5692291
M. Wt: 314.4 g/mol
InChI Key: ZOTURWKMPWZOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarbothioamide, commonly known as INH, is a chemical compound that has been widely studied for its potential applications in scientific research. INH is a hydrazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of INH is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of mycolic acids, which are essential components of the cell walls of mycobacteria. This inhibition leads to the disruption of cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
INH has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial species, including Mycobacterium tuberculosis, the causative agent of tuberculosis. INH has also been found to inhibit the growth of cancer cells and modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using INH in lab experiments is its wide range of biological activities, which makes it a versatile tool for investigating a variety of biological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving INH. One area of interest is its potential use as an antimicrobial agent, particularly in the treatment of tuberculosis. Other areas of research include its potential use in cancer therapy and its effects on the immune system. Further studies are needed to fully understand the mechanisms of action of INH and its potential applications in scientific research.

Synthesis Methods

INH can be synthesized through a variety of methods, including the reaction of isonicotinic acid hydrazide with acetyl chloride. Other methods involve the use of thiosemicarbazide and carbon disulfide to form the corresponding thiosemicarbazones, which can then be reacted with isoniazid to form INH.

Scientific Research Applications

INH has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. INH has also been shown to modulate the immune system and inhibit the growth of cancer cells.

properties

IUPAC Name

1-(4-acetylphenyl)-3-(pyridine-4-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10(20)11-2-4-13(5-3-11)17-15(22)19-18-14(21)12-6-8-16-9-7-12/h2-9H,1H3,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTURWKMPWZOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-isonicotinoylhydrazinecarbothioamide

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